Bienvenue dans la boutique en ligne BenchChem!

17-Iodo-3,3-dimethylheptadecanoic acid

Myocardial metabolic imaging Fatty acid β-oxidation inhibition SPECT tracer design

17-Iodo-3,3-dimethylheptadecanoic acid (17-IDHDA; CAS 126513-77-7) is a terminally radioiodinated, 3,3‑gem‑dimethyl‑branched C17 fatty acid that serves as the pivotal synthetic intermediate in the preparation of (E)-19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN), a dimethyl‑branched long‑chain fatty acid evaluated for regional myocardial fatty acid uptake imaging by SPECT. The compound belongs to a class of methyl‑branched omega‑iodoalkyl fatty acids designed to inhibit mitochondrial β‑oxidation via steric hindrance at the C3 position, thereby prolonging myocardial retention relative to straight‑chain analogues.

Molecular Formula C19H37IO2
Molecular Weight 424.4 g/mol
CAS No. 126513-77-7
Cat. No. B154063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Iodo-3,3-dimethylheptadecanoic acid
CAS126513-77-7
Synonyms17-IDHDA
17-iodo-3,3-dimethylheptadecanoic acid
Molecular FormulaC19H37IO2
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCCCCCCCCCCI)CC(=O)O
InChIInChI=1S/C19H37IO2/c1-19(2,17-18(21)22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h3-17H2,1-2H3,(H,21,22)
InChIKeyBWLXURUXFKOLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Iodo-3,3-dimethylheptadecanoic Acid (CAS 126513-77-7): A Critical Branched-Chain Intermediate for Metabolic Imaging Agent Synthesis


17-Iodo-3,3-dimethylheptadecanoic acid (17-IDHDA; CAS 126513-77-7) is a terminally radioiodinated, 3,3‑gem‑dimethyl‑branched C17 fatty acid that serves as the pivotal synthetic intermediate in the preparation of (E)-19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN), a dimethyl‑branched long‑chain fatty acid evaluated for regional myocardial fatty acid uptake imaging by SPECT [1]. The compound belongs to a class of methyl‑branched omega‑iodoalkyl fatty acids designed to inhibit mitochondrial β‑oxidation via steric hindrance at the C3 position, thereby prolonging myocardial retention relative to straight‑chain analogues [2]. Unlike monomethyl or straight‑chain counterparts, the gem‑dimethyl substitution pattern at C3 introduces a unique structural determinant that profoundly alters metabolic fate and subcellular distribution in cardiac tissue.

Why Straight-Chain or Monomethyl Fatty Acid Analogs Cannot Replace 17-Iodo-3,3-dimethylheptadecanoic Acid in DMIVN-Type Tracer Synthesis


Compounds within the radioiodinated long-chain fatty acid class exhibit widely divergent myocardial extraction, retention, and intracellular trafficking properties that are dictated by the presence or absence of methyl‑branching at the C3 position. Straight‑chain ω‑iodoalkyl fatty acids such as 17‑iodoheptadecanoic acid (IHDA) are rapidly cleared from the myocardium via β‑oxidation (t½ ≈ 11.2 min), limiting their utility to planar imaging [1]. In contrast, 3,3‑dimethyl‑branched analogs like DMIVN, for which 17‑iodo‑3,3‑dimethylheptadecanoic acid is the essential synthetic precursor, demonstrate prolonged myocardial retention (60 min, 4.10% dose/g) and preferential microsomal association [2]. Furthermore, the chain‑length specificity is critical: among 3,3‑dimethyl‑substituted fatty acids, the C14–C15 chain‑length window (C17 being an intermediate of C19‑chain DMIVN) shows optimal heart:blood ratios, while C11–C13 and C19 variants exhibit markedly inferior myocardial specificity [3]. Generic substitution with an unbranched or monomethyl analog therefore introduces structural features that fundamentally alter the pharmacokinetic profile of the downstream imaging agent and cannot be interchanged without compromising biological performance.

Quantitative Evidence Guide: 17-Iodo-3,3-dimethylheptadecanoic Acid vs. Straight-Chain and Monomethyl Fatty Acid Analogs


3,3-Dimethyl Branching Prolongs Myocardial Retention by >30‑Fold vs. Straight‑Chain 17‑Iodoheptadecanoic Acid

The 3,3‑dimethyl‑branched architecture, present in both 17‑iodo‑3,3‑dimethylheptadecanoic acid itself and its downstream product DMIVN, dramatically inhibits β‑oxidation‑mediated clearance from the myocardium. In fasted rats, the 3,3‑dimethyl‑branched analog 3,3‑DMIPP exhibited a myocardial half‑time of 6–7 h, in stark contrast to the straight‑chain analogue IPP with a half‑time of only 5–10 min [1]. In normal canine myocardium, the dimethyl‑branched DMIPPA analog showed constant myocardial activity over an 80‑min assay period (myocardium‑to‑blood ratio >10:1), whereas the straight‑chain 17‑iodoheptadecanoic acid (IHDA) was rapidly oxidized (74% oxidation at peak) and washed out with a half‑time of 11.2 min (heart:blood ratio 4.1:1) [2]. The structural determinant responsible for this differential metabolic stability is the steric hindrance of the β‑oxidation enzyme complex by the gem‑dimethyl substituent at C3.

Myocardial metabolic imaging Fatty acid β-oxidation inhibition SPECT tracer design

Position of 3,3-Dimethyl Branching Determines Myocardial Specificity: 3,3-DMIPP 5.06% dose/g vs. 6,6-DMIPP 2.26% dose/g at 30 min

The position of the gem‑dimethyl substitution on the fatty acid chain is a critical determinant of myocardial uptake and blood clearance. In a systematic positional isomer study, the 3,3‑DMIPP analogue demonstrated a heart uptake of 5.06% dose/g (heart:blood ratio 12:1) at 30 min post‑injection in fasted rats, whereas the 6,6‑DMIPP analogue showed only 2.26% dose/g (heart:blood ratio 3.1:1). The 4,4‑DMIPP analogue showed higher absolute uptake (8.03% dose/g) but the 3,3‑positional isomer provided the best combination of myocardial specificity and blood clearance among the series [1]. This position‑specific advantage is directly relevant to 17‑iodo‑3,3‑dimethylheptadecanoic acid, which uniquely bears the dimethyl branch precisely at C3, the position demonstrated to confer optimal metabolic inhibition for the downstream DMIVN tracer.

Structure-activity relationship Dimethyl-branching positional isomers Myocardial uptake specificity

DMIVN (Downstream Product of This Intermediate) Shows Prolonged Myocardial Retention vs. 19‑Iodo‑18‑nonadecenoic Acid Straight‑Chain Analogue

The final imaging agent DMIVN, synthesized directly from 17‑iodo‑3,3‑dimethylheptadecanoic acid as the key 3,3‑dimethyl‑branched intermediate, demonstrated significant and sustained myocardial uptake in fasted rats: 4.56% dose/g at 2 min, with prolonged retention to 4.10% dose/g at 60 min [1]. In a separate head‑to‑head comparison of the monomethyl‑branched analogue 19‑iodo‑3‑methyl‑18‑nonadecenoic acid versus its straight‑chain analogue 19‑iodo‑18‑nonadecenoic acid, the methyl‑branched version showed 4.89% dose/g at 5 min (heart:blood 5.4:1) and 3.32% dose/g at 30 min (heart:blood 4.3:1), while the straight‑chain analogue declined sharply from 3.52% dose/g (heart:blood 4.8:1) at 5 min to only 1.19% dose/g (heart:blood 1.6:1) at 30 min [2]. This translates to a 30‑min retention advantage of approximately 2.8‑fold, directly attributable to the methyl‑ or dimethyl‑branching feature.

DMIVN SPECT myocardial imaging Trans‑vinyl iodide tracer

Chain Length Specificity: C14–C15 3,3-Dimethyl Analogues Show Superior Heart:Blood Ratios; C19 (DMIVN Target) Confirmed as Active Window

A comprehensive chain‑length study of 3,3‑dimethyl‑substituted ω‑(p‑iodophenyl) fatty acid analogues (C11–C19) revealed that the C15 analogue (3,3‑DMIPP) and C14 analogue exhibited the highest heart‑to‑blood ratios: 5.06% dose/g (heart:blood 12:1) and 1.63% dose/g (heart:blood 3.54:1) at 30 min, respectively. The C19 analogue, which corresponds to the chain length of DMIVN (the product derived from 17‑iodo‑3,3‑dimethylheptadecanoic acid), showed a heart:blood ratio of 1.29 (0.82 global) [1]. Although the C19 chain length exhibits lower absolute uptake than C15, it still demonstrates measurable myocardial retention with 3,3‑dimethyl branching, unlike the straight‑chain counterpart. The C17 intermediate (17‑iodo‑3,3‑dimethylheptadecanoic acid) represents a strategic chain‑length that serves as the immediate precursor for the C19 DMIVN product via chain extension, bridging the optimal C14‑C15 SAR window to the C19 imaging agent.

Chain-length SAR Fatty acid analogue design Myocardial extraction vs. chain length

Exclusive Synthetic Role: 17-Iodo-3,3-dimethylheptadecanoic Acid Is the Key Intermediate in the 2,5‑Dialkyl‑Thiophene Sulfur‑Extrusion Route to DMIVN

The preparation of DMIVN employs a synthetic strategy in which 17‑iodo‑3,3‑dimethylheptadecanoic acid is the irreplaceable 3,3‑dimethyl‑branched fatty acid intermediate. The route involves introduction of substituents into the 2‑ and 5‑positions of a thiophene ring, followed by sulfur extrusion of the resulting 2,5‑dialkyl thiophene derivative to generate the 3,3‑dimethyl‑branched carbon skeleton [1]. This approach is distinct from the synthesis of phenyl‑substituted analogs such as DMIPP, which rely on a different synthetic pathway. The terminal iodine at C17 serves a dual purpose: it acts as both a protecting group during chain assembly and as the site for subsequent functionalization to the trans‑vinyl iodide moiety in the final DMIVN product. No alternative intermediate with this exact 3,3‑dimethyl‑branched C17 iodoalkyl structure has been reported for this specific synthetic route.

Synthetic methodology Thiophene sulfur extrusion Radiopharmaceutical precursor chemistry

Optimal Research and Industrial Deployment Scenarios for 17-Iodo-3,3-dimethylheptadecanoic Acid (CAS 126513-77-7)


GMP‑Grade Synthesis of 3,3‑Dimethyl‑Branched Radioiodinated Fatty Acid SPECT Tracers (DMIVN Class)

Radiopharmaceutical production facilities developing 3,3‑dimethyl‑branched iodovinyl fatty acid myocardial imaging agents should procure this compound as the defined key intermediate for the 2,5‑dialkyl‑thiophene sulfur‑extrusion route. The 3,3‑dimethyl‑branched C17 scaffold is essential for conferring the prolonged myocardial retention profile documented for DMIVN (4.56% dose/g at 2 min, 4.10% dose/g at 60 min in fasted rats), a property that cannot be achieved with commercially available straight‑chain 17‑iodoheptadecanoic acid. [1]

Structure–Activity Relationship (SAR) Studies of Chain‑Length‑Dependent Myocardial Uptake and Retention in the 3,3‑Dimethyl‑Branched Series

Academic and contract research organizations investigating the SAR of 3,3‑dimethyl‑branched fatty acid analogues across the C11–C19 chain‑length range require this C17 intermediate as a strategic reference compound. Published data demonstrate that even minor chain‑length variations in the 3,3‑dimethyl series produce large differences in myocardial specificity: the C15 analogue (3,3‑DMIPP) achieves 5.06% dose/g (heart:blood 12:1), whereas the C19 analogue drops to 1.29% dose/g (heart:blood 0.82) at 30 min. The C17 compound fills a critical data gap in the SAR continuum between the optimal C14–C15 window and the C19 DMIVN end product. [2]

Subcellular Distribution and Lipid Incorporation Mechanism Studies of Dimethyl‑Branched vs. Straight‑Chain Fatty Acids in Cardiac Tissue

Investigators studying the mechanistic basis for the altered metabolic fate of 3,3‑dimethyl‑branched fatty acids in cardiac myocytes should use this compound as a tool to interrogate the role of gem‑dimethyl substitution on β‑oxidation inhibition. Published subcellular distribution data for the downstream DMIVN product show higher association of radioactivity with microsomes compared to straight‑chain analogues, correlating with the prolonged myocardial retention observed in vivo. The free acid form of this intermediate can serve as a substrate for in vitro enzyme inhibition studies comparing 3,3‑dimethyl‑branched vs. straight‑chain C17 fatty acids in isolated mitochondrial or microsomal preparations. [1]

Quote Request

Request a Quote for 17-Iodo-3,3-dimethylheptadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.